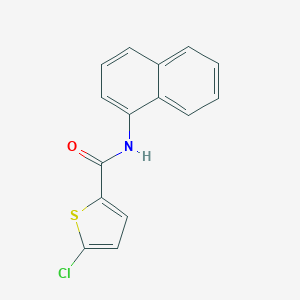

5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBDJBVEJJMDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide typically involves the condensation of thiophene derivatives with naphthalene-based amines. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives, including 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide, often employs large-scale condensation reactions. These reactions are optimized for yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been extensively studied for its biological activities , particularly as a potential therapeutic agent. Key areas of focus include:

- Antimicrobial Properties : Research indicates that 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide exhibits significant antimicrobial activity. It has been evaluated against various pathogens, showing promising results that suggest its utility in developing new antibiotics or antifungal treatments.

- Anticancer Activity : The compound has demonstrated potential as an anticancer agent. Studies have shown that it can induce cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships . This positions it as a candidate for further development in oncology.

- Mechanism of Action Studies : Interaction studies utilizing molecular docking simulations and binding affinity assays have been conducted to understand how this compound interacts with specific biological targets. These studies are crucial for optimizing its therapeutic efficacy and minimizing side effects.

Structure-Activity Relationships

The structural characteristics of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide allow for the exploration of structure-activity relationships (SAR). The presence of various functional groups can lead to modifications that enhance biological activity or selectivity against specific targets. This aspect is vital for drug design and optimization processes .

Materials Science Applications

Beyond its medicinal properties, the compound's unique electronic properties make it valuable in materials science:

- Organic Electronics : The thiophene ring contributes to the compound's electronic characteristics, making it suitable for applications in organic semiconductors and photovoltaic devices. Research into its conductivity and stability under operational conditions is ongoing.

Case Studies

Several case studies have highlighted the biological activities and potential applications of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide:

| Study Title | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours | 2023 |

| Inflammation Model Study | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Wirkmechanismus

The mechanism of action of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include glycogen phosphorylase and other metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide, we compare it with structurally analogous compounds, focusing on substituent effects, synthesis pathways, and biological or physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The nitro group in naphthofuran derivatives (e.g., compound 3) enhances antibacterial activity against Staphylococcus aureus , whereas the chlorine substituent in the target compound may offer different electronic properties (e.g., lower steric hindrance, stronger σ-electron withdrawal) that could modulate binding to bacterial enzymes or receptors.

Synthetic Complexity :

- Naphthofuran derivatives (e.g., compounds 3 and 4 ) require multi-step syntheses involving nitration, acetylation, and cyclization , whereas the target compound’s synthesis is hypothesized to involve simpler amide coupling between 5-chlorothiophene-2-carboxylic acid and 1-naphthylamine.

Analytical Characterization :

- All compared compounds rely on NMR, FTIR, and mass spectrometry for structural validation. The nitro group in compound 3 produces distinct NMR shifts (e.g., aromatic proton deshielding) compared to the chlorine atom in the target compound, which may cause upfield shifts due to electron withdrawal .

Structural Flexibility vs. Rigidity :

- The cyclohexenyl-hydroxymethyl group in the analog introduces conformational flexibility, which may reduce crystallinity compared to the planar naphthalene system in the target compound. This could impact applications in materials science (e.g., organic semiconductors).

Biologische Aktivität

5-Chloro-N-naphthalen-1-ylthiophene-2-carboxamide (CAS No. 330677-99-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C14H10ClN1O1S1 |

| Molecular Weight | 273.75 g/mol |

| IUPAC Name | 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide |

The biological activity of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide is primarily attributed to its ability to interact with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in bacterial growth and metabolism. Research indicates that compounds with similar structures can modulate enzyme activity, affecting pathways critical for microbial survival.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide against several pathogens, including Mycobacterium tuberculosis (M.tb). The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) values, which indicate its potency against bacterial strains.

Table 1: Antimicrobial Activity of 5-Chloro-N-naphthalen-1-ylthiophene-2-carboxamide

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | < 1 | |

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.5 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in inhibiting the growth of M.tb. For instance, a study conducted on various analogues revealed that modifications in the thiophene ring significantly enhanced the antitubercular activity, with some derivatives achieving MIC values below 1 μg/mL, indicating potent activity against drug-resistant strains.

Study Highlights

- Inhibition of ATP Synthase : The compound has been shown to inhibit ATP synthase in M.tb, which is crucial for bacterial energy metabolism. This mechanism is similar to that observed with other known antitubercular agents.

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that substituents on the thiophene ring influence biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against M.tb .

- Synergistic Effects : In combination studies, 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide demonstrated synergistic effects when used alongside traditional antibiotics, suggesting potential for combination therapies .

Q & A

Q. What are the key considerations for synthesizing 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide with high purity?

- Methodological Answer : The synthesis involves two primary steps: (1) chlorination of thiophene-2-carboxylic acid using reagents like SOCl₂ to introduce the 5-chloro substituent, and (2) amidation with naphthalen-1-amine. Key conditions include:

- Using a base (e.g., triethylamine) in dichloromethane (DCM) to neutralize HCl byproducts .

- Maintaining low temperatures (0–5°C) to minimize side reactions such as over-chlorination or decomposition .

- Purification via silica gel column chromatography to achieve >95% purity, as demonstrated in analogous chloroacetamide syntheses .

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Purpose | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Facilitates amine reactivity | |

| Temperature | 0–5°C | Prevents thermal degradation | |

| Purification Method | Column chromatography | Removes unreacted starting materials |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies the carbonyl (C=O) stretch (1680–1700 cm⁻¹) and confirms amide bond formation. Chlorine substituents show C-Cl stretches near 600–800 cm⁻¹ .

- ¹H NMR Spectroscopy : Key signals include:

- Aromatic protons from naphthalene (δ 7.2–8.3 ppm, multiplet).

- Thiophene protons (δ 6.8–7.2 ppm).

- NH proton (δ 9.5–10.5 ppm, broad singlet) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What biological targets are plausible based on structural analogs?

- Methodological Answer : Structural analogs (e.g., 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophenecarboxamide) exhibit antimicrobial activity by targeting bacterial enzymes like DNA gyrase or fungal cytochrome P450 . To identify targets:

- Perform enzyme inhibition assays using purified bacterial/fungal proteins.

- Use computational docking to predict binding affinities (e.g., AutoDock Vina) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Strategies include:

- Solubility Enhancement : Use co-solvents (e.g., DMSO-water mixtures) or formulate as nanoparticles .

- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify degradation pathways .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/acetone mixtures improves crystal quality.

- Hydrogen Bonding : The amide NH often forms intermolecular bonds with carbonyl groups, stabilizing the lattice. Use X-ray crystallography to resolve bond angles (e.g., C=O···H-N interactions) .

- Data Interpretation : Refinement software (e.g., SHELXL) resolves disorder in aromatic rings caused by π-stacking .

Q. How to design structure-activity relationship (SAR) studies for optimizing antimicrobial activity?

- Methodological Answer :

- Variable Substituents : Modify the naphthalene ring (e.g., electron-withdrawing groups at C-4) or thiophene chloro-position.

- Biological Testing : Compare minimum inhibitory concentrations (MICs) against S. aureus and C. albicans.

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. What stability issues might arise under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C, as seen in related thiophene carboxamides .

- pH Stability : Use HPLC to monitor degradation in buffers (pH 1–13). Amide bonds are prone to hydrolysis under strongly acidic/basic conditions .

Q. What computational approaches are effective for predicting biological targets?

- Methodological Answer :

- Molecular Docking : Screen against protein databases (e.g., PDB) using Glide or GOLD. Prioritize targets with high docking scores (e.g., fungal CYP51) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.